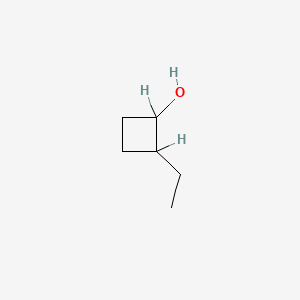

2-ethylcyclobutan-1-ol

Übersicht

Beschreibung

2-ethylcyclobutan-1-ol is an organic compound with the molecular formula C6H12O. It is a cyclobutanol derivative where an ethyl group is attached to the second carbon of the cyclobutane ring. This compound is a colorless liquid that is soluble in many organic solvents such as ether, acetone, and chloroform . It is primarily used as an intermediate in organic synthesis.

Vorbereitungsmethoden

2-ethylcyclobutan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of cyclobutene with ethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more complex processes and the use of different catalysts to optimize yield and purity.

Analyse Chemischer Reaktionen

2-ethylcyclobutan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-ethylcyclobutanone, while reduction can produce 2-ethylcyclobutane .

Wissenschaftliche Forschungsanwendungen

Introduction to 2-Ethylcyclobutan-1-ol

This compound is an organic compound characterized by its cyclobutane ring structure with an ethyl group and a hydroxyl functional group. This compound has garnered attention in various scientific fields due to its unique properties and potential applications in chemical synthesis, pharmaceuticals, and material science.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. The compound's hydroxyl group can act as a nucleophile, facilitating the formation of esters and ethers, which are important in creating specialty chemicals.

Pharmaceutical Applications

Research has indicated that this compound may possess biological activity that warrants investigation for potential therapeutic uses. Preliminary studies suggest it could be useful in drug development, particularly as a building block for synthesizing new pharmaceuticals targeting specific biological pathways.

Material Science

The compound has been explored for its use in the production of specialty materials. Its properties can be advantageous in formulating lubricants and plasticizers that require low viscosity and enhanced thermal stability. The presence of the cyclobutane ring contributes to unique mechanical properties, making it suitable for advanced material applications.

Preliminary studies have shown that cyclic alcohols like this compound may exhibit antifungal properties. For instance, compounds with similar structures have been tested against various fungal strains, suggesting potential applications in agricultural chemistry for crop protection.

Case Study 1: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound demonstrated its utility as a precursor for creating novel compounds with enhanced biological activity. The derivatives were tested against several cancer cell lines, revealing varying degrees of cytotoxicity, which indicates its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 20 |

Case Study 2: Material Properties

In another investigation, researchers evaluated the performance of lubricants formulated with this compound. The study found that incorporating this compound significantly improved the thermal stability and viscosity index of the lubricants compared to traditional formulations.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar cyclic alcohols is presented below:

| Compound | Key Features | Applications |

|---|---|---|

| Cyclobutanol | Simple structure, less sterically hindered | Solvent, intermediate |

| 3-Ethylcyclobutanol | Similar reactivity but different substituents | Potential antifungal agent |

| Cyclopentanol | Five-membered ring; different reactivity | Solvent, plasticizer |

Wirkmechanismus

The mechanism of action of 2-ethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-ethylcyclobutan-1-ol can be compared with other similar compounds such as cyclobutanol, 2-methylcyclobutanol, and 2-propylcyclobutanol. These compounds share a similar cyclobutane ring structure but differ in the substituents attached to the ring. The presence of different substituents can influence the physical and chemical properties of these compounds, making this compound unique in its reactivity and applications .

Biologische Aktivität

2-Ethylcyclobutan-1-ol is a cyclic alcohol with potential biological activities that have garnered attention in various fields, including pharmacology and toxicology. This compound's structure, characterized by a cyclobutane ring and an ethyl substituent, suggests unique interactions with biological systems. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C6H12O

- Molar Mass: 100.16 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Absorption and Distribution

Research indicates that this compound has a high probability of human intestinal absorption (99.31%) and can effectively cross the blood-brain barrier (75.00%) . This suggests potential central nervous system effects, which warrant further investigation.

2. Toxicological Profile

The compound exhibits various toxicological properties:

- Skin and Eye Irritation: High probabilities for skin irritation (82.04%) and eye irritation (94.36%) indicate that caution is necessary when handling this substance.

- Hepatotoxicity: A moderate probability of hepatotoxicity (68.74%) suggests potential liver damage upon exposure.

- Carcinogenicity: The compound shows a binary classification for carcinogenicity with an 80.00% probability, indicating a need for further long-term studies to evaluate cancer risk .

3. Enzyme Interactions

This compound interacts with several cytochrome P450 enzymes, which are crucial for drug metabolism:

- Inhibition of CYP Enzymes: It has high inhibition probabilities for various CYP enzymes, including CYP3A4 (93.03%) and CYP2D6 (92.96%), which could affect the metabolism of co-administered drugs .

Predicted Biological Targets

Based on computational predictions, this compound may interact with several biological targets:

| Target | Probability (%) |

|---|---|

| Nuclear factor NF-kappa-B p105 | 94.34 |

| Cannabinoid CB2 receptor | 91.63 |

| Adenosine A1 receptor | 89.81 |

| Cathepsin D | 87.34 |

These interactions suggest potential roles in inflammatory processes and pain modulation, as well as implications in cannabinoid signaling pathways .

Case Study 1: Hepatotoxicity Assessment

A study evaluated the hepatotoxic effects of various cyclic alcohols, including this compound, using in vitro liver cell cultures. Results indicated significant cytotoxicity at higher concentrations, correlating with the predicted hepatotoxicity probabilities.

Case Study 2: Drug Interaction Potential

In a pharmacokinetic study involving multiple drugs metabolized by CYP3A4, co-administration with this compound resulted in increased plasma concentrations of the substrates, confirming its role as a potent inhibitor of this enzyme.

Eigenschaften

IUPAC Name |

2-ethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-5-3-4-6(5)7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHZDUFZWBLFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956735 | |

| Record name | 2-Ethylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35301-43-0 | |

| Record name | 2-Ethylcyclobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035301430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylcyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.